2-hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
2-Hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoindolines, which are known for their diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves multiple steps, starting with the formation of the isoindoline core. One common approach is the condensation of phthalic anhydride with an appropriate amine, followed by nitration and subsequent hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the materials industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 2-hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group and hydroxyl group on the benzene ring play crucial roles in its biological activity, influencing pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 2-methylacrylate
Uniqueness: 2-Hydroxy-5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid stands out due to its specific structural features, which confer unique reactivity and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in the advancement of research and technology.
Properties
IUPAC Name |
2-hydroxy-5-(5-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O7/c18-12-4-2-7(5-11(12)15(21)22)16-13(19)9-3-1-8(17(23)24)6-10(9)14(16)20/h1-6,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCBPVNGVHZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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